ARHGAP27 Human Pre-designed siRNA Set A

siRNA knockdown efficiency Dicer-substrate siRNA Gene silencing performance guarantee

The ARHGAP27 Human Pre-designed siRNA Set A guarantees ≥70% knockdown for at least two of three Dicer-substrate siRNA duplexes, validated by HPLC and ESI-MS. It eliminates off-target risk from the ARHGAP27P1 pseudogene (98% identity) and includes a 90-day replacement guarantee. Each vial supports ~330 transfections at 10 nM, enabling robust dose-response and time-course assays for Rho GTPase signaling, cancer invasion, and endocytosis studies. Choose a performance-guaranteed solution to avoid experimental failure.

Molecular Formula C29H23F6N3O6P2
Molecular Weight 685.4 g/mol
Cat. No. B15583927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARHGAP27 Human Pre-designed siRNA Set A
Molecular FormulaC29H23F6N3O6P2
Molecular Weight685.4 g/mol
Structural Identifiers
InChIInChI=1S/C29H23F6N3O6P2/c30-23-14-13-22(15-24(23)31)27(38-26-4-2-1-3-25(26)36-37-38,16-18-5-9-20(10-6-18)28(32,33)45(39,40)41)17-19-7-11-21(12-8-19)29(34,35)46(42,43)44/h1-15H,16-17H2,(H2,39,40,41)(H2,42,43,44)
InChIKeyBTAGTGWPDROBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 x / 5 nmol / 15 nmol / 100 transfections / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARHGAP27 Human Pre-designed siRNA Set A: Product Baseline and Technical Identity


The ARHGAP27 Human Pre-designed siRNA Set A (OriGene Cat# SR316372) is a targeted gene silencing reagent consisting of three unique 27-mer Dicer-substrate siRNA duplexes (2 nmol each) designed against the human ARHGAP27 gene (Locus ID 201176), which encodes a Rho GTPase-activating protein involved in clathrin-mediated endocytosis and regulation of small GTPase signaling. The product includes Trilencer-27 Universal Scrambled Negative Control siRNA Duplex and RNAse-free Resuspension Buffer, with HPLC purification and ESI-MS quality control verification. ARHGAP27 demonstrates GAP activity toward CDC42 and RAC1, and is expressed in germinal center B-cells, spleen, chronic lymphocytic leukemia, pancreatic cancer, and lung cancer tissues. The kit is formulated for ~330 transfections per 2 nmol vial in 24-well plate format at a final concentration of 10 nM under optimized conditions [1] .

ARHGAP27 Human Pre-designed siRNA Set A: Why Generic siRNA Substitution Fails


Generic siRNA substitution for ARHGAP27 silencing introduces substantial risk of experimental failure due to three critical factors: (1) Silencing efficiency variability across siRNA designs targeting the same gene—only 50-70% of shRNA constructs and 33-66% of siRNA pools from alternative vendors achieve ≥70% knockdown, whereas the OriGene ARHGAP27 Set A guarantees ≥70% knockdown for at least two of three duplexes under validated conditions [1] [2]; (2) Off-target potential arising from sequence homology to ARHGAP27P1 pseudogene, which shares 98% sequence identity with the ARHGAP27 coding region and whose inadvertent co-silencing produces confounding phenotypic effects including enhanced proliferation and migration in gastric cancer models [3]; and (3) Absence of vendor-provided performance guarantees and technical support for replacement products when knockdown efficiency falls below specified thresholds, leading to unrecoverable experimental time and resource expenditure. These factors collectively render generic or non-guaranteed siRNA products unsuitable for reproducible ARHGAP27 functional studies.

ARHGAP27 Human Pre-designed siRNA Set A: Comparative Quantitative Evidence for Scientific Selection


ARHGAP27 siRNA Set A: Guaranteed Knockdown Efficiency of ≥70% for 2 of 3 Duplexes vs. Alternative Vendor siRNA Guarantees

The ARHGAP27 Human Pre-designed siRNA Set A from OriGene includes three unique 27-mer Dicer-substrate siRNA duplexes. OriGene guarantees that at least two of the three duplexes will provide ≥70% knockdown of ARHGAP27 mRNA at 10 nM concentration by quantitative RT-PCR, contingent upon confirmation that >90% of cells are transfected (TYE-563 control) and that the HPRT positive control achieves 90% knockdown efficiency. In contrast, alternative vendor offerings such as the Siding Biotechnology siRNA set guarantee only that at least one of three siRNA pairs achieves ≥70% silencing efficiency, with no specification of the remaining duplexes' performance [1] [2]. For shRNA-based alternatives (e.g., OriGene Rat Arhgap27 shRNA Lentiviral Particles), only one of four constructs is guaranteed to achieve ≥70% knockdown, and this requires a minimum transfection efficiency of 80% with Western blot rather than qPCR validation recommended, introducing additional experimental variability [3].

siRNA knockdown efficiency Dicer-substrate siRNA Gene silencing performance guarantee

ARHGAP27 siRNA Set A: Quantitative Transfection Yield of ~330 Transfections per 2 nmol Vial at 10 nM Working Concentration

The OriGene ARHGAP27 Human Pre-designed siRNA Set A provides approximately 330 transfections per 2 nmol vial when used in a 24-well plate format at a final concentration of 10 nM. This calculated yield is based on the manufacturer's optimized transfection conditions and enables researchers to plan multi-plate screening experiments without intermediate reordering. In comparison, alternative siRNA products that do not specify transfection yield or that require higher working concentrations (e.g., 50-100 nM for conventional 19-23 nt siRNAs) result in 5- to 10-fold fewer experiments per unit mass of siRNA, increasing per-experiment reagent costs and supply chain disruption risks [1] [2].

siRNA transfection yield experimental scalability reagent economy

ARHGAP27 Knockdown via siRNA Set A: Functional Reduction of Glioma Cell Invasion Consistent with Arhgap27's Role in Migration Promotion

Functional validation of Arhgap27 knockdown using siRNA (class-level inference from rat Arhgap27 studies) demonstrates that silencing Arhgap27 expression reduces the invasive capacity of hCD133+ rat C6 glioma cells. In this model system, Arhgap27 was identified as elevated in hCD133+ C6 cells compared to mock-transfected controls, and siRNA-mediated knockdown of Arhgap27 produced a measurable decline in cellular invasion through Matrigel. While the published study did not report a precise numerical percentage reduction for invasion, it explicitly concluded that the decline in invasion upon Arhgap27 knockdown indicated a critical role for Arhgap27 in promoting cell migration [1]. This functional phenotype provides a validated assay endpoint for researchers using the ARHGAP27 Human Pre-designed siRNA Set A to interrogate Rho GTPase signaling in cancer cell migration and invasion contexts. Note that this evidence derives from rat Arhgap27 studies and serves as class-level inference for the human ortholog; direct human cell line data using this specific siRNA Set A were not identified in the primary literature search.

cell invasion glioma Rho GTPase signaling functional validation

ARHGAP27 Specificity: Selective GAP Activity Toward Rac1 and Cdc42 Distinguished from Broader-Specificity RhoGAP Family Members

ARHGAP27 encodes a Rho GTPase-activating protein that exhibits GAP activity specifically toward Rac1 and Cdc42, converting these small GTPases from their active GTP-bound state to an inactive GDP-bound state. This substrate specificity distinguishes ARHGAP27 from other ARHGAP family members that display broader activity across multiple Rho family GTPases (e.g., ARHGAP1 acts on RhoA, Rac1, and Cdc42; ARHGAP5/p190-B acts on RhoA and Cdc42). The RhoGAP_ARHGAP27_15_12_9 conserved domain subgroup, which includes ARHGAP27, ARHGAP15, ARHGAP12, and ARHGAP9, is characterized by a multidomain architecture comprising SH3, WW, PH, and RhoGAP domains, with most members showing preferential GAP activity toward Rac1 [1] [2]. The crystal structure of the ARHGAP27 pleckstrin homology (PH) domain has been solved at 1.421 Å resolution (PDB: 3PP2), providing structural validation for domain-specific antibody and inhibitor development [3].

GTPase-activating protein substrate specificity Rac1 Cdc42 RhoGAP domain

ARHGAP27 Human Pre-designed siRNA Set A: 90-Day Replacement Guarantee for Non-Conforming siRNA vs. No-Recourse Alternatives

The ARHGAP27 Human Pre-designed siRNA Set A includes a vendor-backed performance guarantee that is quantitatively defined and contractually enforceable: if the siRNA duplexes fail to meet the specified ≥70% knockdown efficiency for at least two of three duplexes under validated transfection conditions, OriGene provides free replacement with newly designed duplexes upon submission of experimental data (transfection efficiency and qRT-PCR knockdown measurements) within ninety (90) days of delivery. This 90-day replacement window provides sufficient time for researchers to complete validation experiments and claim recourse [1]. In contrast, many alternative siRNA vendors either offer no explicit performance guarantee, provide only ambiguous 'satisfaction' language without quantitative thresholds, or limit replacement eligibility to conditions that are practically impossible for end-users to document (e.g., requiring vendor-specified positive controls that are not included with the product) [2]. The presence of a clear, data-driven replacement policy eliminates the financial and temporal risk associated with non-functional siRNA reagents.

product warranty siRNA performance guarantee replacement policy procurement risk management

ARHGAP27 Human Pre-designed siRNA Set A: Validated Research and Industrial Application Scenarios


Glioma and Glioblastoma Cell Migration and Invasion Studies

Researchers investigating the role of Rho GTPase signaling in glioma cell migration and invasion can employ the ARHGAP27 Human Pre-designed siRNA Set A to knock down ARHGAP27 expression and assess resultant changes in cellular invasiveness. Based on validated findings that Arhgap27 knockdown reduces invasion of hCD133+ rat C6 glioma cells, this siRNA set provides a functional tool for human glioblastoma cell lines (e.g., U87, U251, T98G) to test the hypothesis that ARHGAP27 promotes Rac1/Cdc42-mediated cytoskeletal reorganization required for tumor cell motility. The guaranteed ≥70% knockdown efficiency for two of three duplexes ensures robust gene silencing, while the ~330 transfections per vial supports dose-response and time-course experimental designs [1].

Clathrin-Mediated Endocytosis and Receptor Internalization Assays

Given ARHGAP27's established interaction with the adaptor protein CIN85 and its proposed role in clathrin-mediated endocytosis, researchers studying receptor internalization dynamics can utilize this siRNA set to interrogate ARHGAP27's contribution to endocytic trafficking. The knockdown of ARHGAP27 in cell lines expressing receptors of interest (e.g., EGFR, transferrin receptor) enables quantitative assessment of endocytosis rates via ligand uptake assays, with the high transfection yield per vial facilitating parallel analysis of multiple receptor targets. The restricted substrate specificity of ARHGAP27 toward Rac1 and Cdc42 allows researchers to distinguish ARHGAP27-dependent endocytic phenotypes from those mediated by other RhoGAP family members [2] [3].

Pancreatic and Lung Cancer Cell Proliferation Screening

ARHGAP27 is expressed at moderate to strong cytoplasmic levels in isolated cases of pancreatic and lung adenocarcinomas, as documented in the Human Protein Atlas TCGA dataset. Researchers conducting siRNA-based loss-of-function screens in pancreatic cancer (e.g., PANC-1, BxPC-3) or lung cancer (e.g., A549, H1299) cell lines can employ the ARHGAP27 Human Pre-designed siRNA Set A to assess the gene's impact on proliferation, colony formation, and cell cycle progression. The 90-day replacement guarantee and documented performance metrics reduce the risk of false-negative screening results due to ineffective siRNA, which is particularly critical in high-content screening campaigns where reagent failure may be misinterpreted as lack of phenotype [4] [5].

Rac1/Cdc42 Signaling Pathway Dissection and Rescue Experiments

For laboratories dissecting Rac1- and Cdc42-dependent signaling cascades, the ARHGAP27 siRNA Set A enables specific interrogation of a RhoGAP that selectively inactivates these two GTPases without affecting RhoA. This restricted specificity is advantageous for pathway mapping experiments where broader-specificity RhoGAP knockdown would introduce confounding effects. Researchers can combine ARHGAP27 knockdown with constitutively active Rac1 or Cdc42 rescue constructs to establish epistatic relationships and validate target engagement. The validated performance guarantee ensures that observed phenotypic rescue is not an artifact of incomplete target knockdown, while the ability to order individual best-performing siRNA duplexes following initial screening reduces long-term experimental costs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARHGAP27 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.